molecular formula C7H7BN2O2 B7418413 Pyrazolo[1,5-A]pyridin-4-ylboronic acid

Pyrazolo[1,5-A]pyridin-4-ylboronic acid

Cat. No.: B7418413
M. Wt: 161.96 g/mol
InChI Key: NKHNOUDDYAQYDP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-4-ylboronic acid: is a heterocyclic compound that contains both pyrazole and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridin-4-ylboronic acid typically involves the formation of the pyrazolo[1,5-A]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyrazole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base can yield the desired pyrazolo[1,5-A]pyridine intermediate, which can then be converted to the boronic acid derivative using boronic acid reagents .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-A]pyridin-4-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives .

Scientific Research Applications

Chemistry: Pyrazolo[1,5-A]pyridin-4-ylboronic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable scaffold for designing inhibitors and modulators of various enzymes and receptors .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-A]pyridin-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-A]pyridin-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a molecular probe in biological studies .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHNOUDDYAQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN2C1=CC=N2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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